molecular formula C12H14N2O2 B12537156 Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate CAS No. 681860-25-3

Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate

Cat. No.: B12537156
CAS No.: 681860-25-3
M. Wt: 218.25 g/mol
InChI Key: HVKGGQKLTBJXJS-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by its indole core structure, which is substituted with a methyl group, a methylamino group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The methyl and methylamino groups are introduced through substitution reactions. For instance, the methyl group can be added via alkylation using methyl iodide and a base.

    Esterification: The carboxylate ester group is introduced through esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-quinolone: Another indole derivative with similar structural features.

    Isobutanol: An alcohol with a similar methyl group but different functional groups.

Uniqueness

Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate is unique due to its specific substitution pattern on the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

681860-25-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 1-methyl-2-(methylamino)indole-5-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-13-11-7-9-6-8(12(15)16-3)4-5-10(9)14(11)2/h4-7,13H,1-3H3

InChI Key

HVKGGQKLTBJXJS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(N1C)C=CC(=C2)C(=O)OC

Origin of Product

United States

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